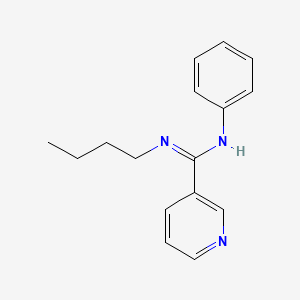

N'-butyl-N-phenyl-3-pyridinecarboximidamide

Description

Properties

IUPAC Name |

N'-butyl-N-phenylpyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-3-12-18-16(14-8-7-11-17-13-14)19-15-9-5-4-6-10-15/h4-11,13H,2-3,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFSZPRWEHBZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(C1=CN=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butyl-N-phenyl-3-pyridinecarboximidamide typically involves the reaction of 3-pyridinecarboxylic acid with butylamine and phenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide structure.

Industrial Production Methods

In an industrial setting, the production of N’-butyl-N-phenyl-3-pyridinecarboximidamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-butyl-N-phenyl-3-pyridinecarboximidamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N’-butyl-N-phenyl-3-pyridinecarboximidamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-butyl-N-phenyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N’-butyl-N-phenyl-2-pyridinecarboximidamide

- N’-butyl-N-phenyl-4-pyridinecarboximidamide

- N’-butyl-N-phenyl-3-pyridinecarboxamide

Uniqueness

N’-butyl-N-phenyl-3-pyridinecarboximidamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

N'-butyl-N-phenyl-3-pyridinecarboximidamide is a compound with notable biological activities that have been explored in various studies. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring substituted with a butyl and phenyl group. The structural characteristics influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It is believed to interact with various enzymes and receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the inhibition of key proteins associated with tumor growth, such as FOXM1, leading to reduced cell viability and increased apoptosis .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its effectiveness varies depending on the specific strain and concentration used.

- Cytoprotective Effects : There is evidence that this compound can enhance cellular stress responses, particularly under conditions that induce physiological stress. This property may help protect cells from damage caused by oxidative stress or inflammatory responses .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Mechanism : In a study focusing on triple-negative breast cancer (MDA-MB-231), compounds similar to this compound were shown to significantly decrease FOXM1 expression levels, correlating with reduced cell proliferation rates. The IC50 values for these compounds were comparable to established anticancer agents, indicating strong potential for therapeutic applications .

- Cytoprotective Role : A patent describes how related compounds can enhance the expression of molecular chaperones under stress conditions, suggesting a protective role against pathological effects in various diseases. This mechanism may be crucial for developing treatments for conditions characterized by cellular stress responses .

Q & A

Q. What are the recommended synthetic routes for N'-butyl-N-phenyl-3-pyridinecarboximidamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, acylation of pyridine derivatives with butyl and phenyl groups under anhydrous conditions is common. Optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) or ionic liquids (to enhance reaction rates and yields) .

- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts-type reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity .

Key Data :

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 80–120°C |

| Yield | 60–85% (after purification) |

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.6 ppm, pyridine protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and N-H (3300–3200 cm⁻¹).

- Mass Spectrometry : HRMS (e.g., [M+H]⁺ at m/z 296.18) validates molecular weight .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Molecular Modeling : Use SMILES/InChI descriptors (e.g.,

C1=CC=CC(=C1)N=C(NCCCC)N=C2C=NC=CC2) for DFT calculations to predict bond dissociation energies or charge distribution . - Solvent Effects : COSMO-RS simulations assess solubility and stability in ionic liquids or polar solvents .

Example Output :

| Parameter | Predicted Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV (in acetonitrile) |

| LogP (Partition) | 3.8 ± 0.2 |

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., melting points) across studies?

- Methodological Answer :

- Cross-Validation : Use DSC (Differential Scanning Calorimetry) to determine precise melting points and compare with literature .

- Purity Assessment : HPLC (C18 column, methanol/water mobile phase) identifies impurities affecting thermal properties .

- Crystallography : Single-crystal X-ray diffraction resolves structural polymorphism .

Q. What are the implications of the pyridine and imidamide moieties in this compound for its application in coordination chemistry?

- Methodological Answer :

- Coordination Sites : Pyridine nitrogen and imidamide groups act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺).

- Catalytic Applications : Bipyridine-like ligands enhance catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Example Data :

| Metal Ion | Observed Stability Constant (Log K) |

|---|---|

| Cu²⁺ | 8.3 ± 0.1 |

| Pd²⁺ | 10.5 ± 0.2 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.